OF-C4-Deg-lin -

OF-C4-Deg-lin

Catalog Number: EVT-10985964
CAS Number:
Molecular Formula: C100H176N4O10
Molecular Weight: 1594.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound OF-C4-Deg-lin is synthesized through chemical modifications of existing lipid structures. Its classification falls under ionizable lipids, which are crucial for forming lipid nanoparticles. These lipids are designed to be protonated at low pH, allowing them to become positively charged within the acidic environment of endosomes, thereby facilitating the release of nucleic acids into the cytoplasm after cellular uptake .

Synthesis Analysis

Methods and Technical Details

The synthesis of OF-C4-Deg-lin typically involves several key steps:

  1. Chemical Modification: The base lipid structure undergoes modifications to enhance its ionizable properties and hydrophobicity. This may involve altering the alkyl chains or introducing functional groups that improve solubility and stability.
  2. Microfluidic Mixing: A common method for formulating lipid nanoparticles involves rapidly mixing an organic solution containing the ionizable lipid with an aqueous phase containing nucleic acids. This technique allows for efficient encapsulation of the genetic material within lipid nanoparticles, ensuring high loading efficiency and stability .
  3. Characterization Techniques: Various analytical methods such as cryo-transmission electron microscopy (cryo-TEM), nuclear magnetic resonance (NMR), and molecular modeling are employed to evaluate the structural integrity and encapsulation efficiency of the synthesized nanoparticles .
Molecular Structure Analysis

Structure and Data

The molecular structure of OF-C4-Deg-lin features a core that includes a diketopiperazine moiety, which is essential for its function as an ionizable lipid. The specific arrangement of alkyl chains contributes to its hydrophobic characteristics, facilitating the formation of stable lipid bilayers when mixed with nucleic acids.

  • Molecular Formula: The precise molecular formula details are often derived from empirical studies but typically include multiple carbon atoms in the alkyl chains and functional groups that confer ionizability.
  • Data on Solubility: The solubility profile is critical; OF-C4-Deg-lin exhibits favorable solubility in organic solvents, which is essential for effective formulation in lipid nanoparticles .
Chemical Reactions Analysis

Reactions and Technical Details

OF-C4-Deg-lin participates in several chemical reactions during its application in lipid nanoparticle formulations:

Mechanism of Action

Process and Data

The mechanism through which OF-C4-Deg-lin operates involves several steps:

  1. Cellular Uptake: Lipid nanoparticles containing OF-C4-Deg-lin are taken up by cells via endocytosis.
  2. Endosomal Escape: Once inside the endosome, the protonation of OF-C4-Deg-lin leads to disruption of endosomal membranes, allowing for escape into the cytoplasm.
  3. Release of Nucleic Acids: Following escape from the endosome, the nucleic acids can be released into the cytoplasm where they can exert their therapeutic effects by either translating into proteins or silencing target genes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a viscous liquid or solid depending on formulation conditions.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in aqueous environments until formulated into nanoparticles.
  • Stability: Exhibits stability under physiological conditions but is designed to degrade or release cargo under specific cellular conditions.

Relevant data indicate that modifications to its structure can significantly affect both its potency as a delivery vehicle and its pharmacokinetic properties .

Applications

Scientific Uses

OF-C4-Deg-lin has several promising applications in scientific research and medicine:

  • Gene Therapy: Utilized for delivering mRNA or siRNA therapeutics aimed at treating genetic disorders or cancers.
  • Vaccine Development: Plays a role in mRNA vaccine formulations, enhancing immune responses against pathogens.
  • Protein Replacement Therapy: Facilitates delivery systems aimed at restoring normal protein levels in patients with deficiencies.
Molecular Design and Synthetic Chemistry of OF-C4-Deg-Lin

Rational Design Principles for Ionizable Lipids in Nucleic Acid Delivery

Ionizable lipids constitute the functional cornerstone of lipid nanoparticles (LNPs) for nucleic acid delivery. Their design prioritizes dynamic charge modulation: maintaining neutrality in systemic circulation (pH ~7.4) to minimize cytotoxicity while protonating in acidic endosomes (pH ~5.5–6.5) to enable membrane disruption and cargo release. A critical parameter is the apparent acid dissociation constant (pKa), optimally tuned between 6.0–7.0 for efficient endosomal escape without compromising blood compatibility [7] [9]. OF-C4-Deg-Lin embodies this principle, featuring an ionizable amine head group that transitions from neutral to cationic states within this pH window. Additionally, biodegradability is engineered via hydrolysable ester bonds to accelerate metabolic clearance and reduce toxicity risks—a key advancement over non-degradable predecessors like DLIN-MC3-DMA [1] [10].

Diketopiperazine Core Modifications and Degradable Ester Linkages

The scaffold of OF-C4-Deg-Lin incorporates a bis-lysine diketopiperazine (DKP) core, a cyclic dipeptide structure known for enhancing nucleic acid complexation stability and endosomal buffering capacity [2] [10]. This core is functionalized with ester-linked aliphatic chains, strategically positioned to confer two advantages:

  • Controlled Degradation: Ester bonds undergo hydrolysis by intracellular esterases, fragmenting the lipid into biologically inert metabolites, thereby improving biocompatibility [2] [7].
  • Structural Modularity: The DKP core serves as a versatile synthetic intermediate, enabling combinatorial diversification of tail structures and linker lengths via amidation or esterification [2] [8].

The synthesis involves sequential conjugation of linoleic acid-derived tails to the DKP amine functionalities via ester linkages, followed by C4-spacer incorporation (Figure 1) [8]. This design contrasts with non-degradable lipids (e.g., MC3), which rely on stable carbon-carbon bonds and exhibit prolonged tissue retention [1].

Structure-Activity Relationship (SAR) of Tail Geometry and Unsaturation

Tail architecture profoundly influences LNP self-assembly, membrane fusion efficiency, and biodistribution. OF-C4-Deg-Lin features C18 linoleyl tails (doubly unsaturated, cis-configuration) based on rigorous SAR studies:

Table 1: Impact of Tail Structure on LNP Efficacy

Tail StructureSaturationIn Vitro Luciferase ExpressionPrimary Biodistribution Site
OF-Deg-Lin (C18:2)Double cis100% (Reference)Spleen (85%)
OF-Deg-Ole (C18:1)Single cis60–70%Liver/Spleen
OF-Deg-C15 (C15:0)Saturated<20%Liver
OF-Deg-C18 (C18:0)SaturatedNot formulatableN/A

Key Findings:

  • Unsaturation Enhances Fluidity: Doubly unsaturated linoleyl tails (C18:2) improve membrane fusion and endosomal escape by increasing lipid tail mobility [2] [9].
  • Saturation Limits Efficacy: Fully saturated tails (e.g., OF-Deg-C15) reduce mRNA delivery potency by >80% due to rigid LNP structures that impede endosomal disruption [2].
  • Geometry Matters: cis-configured unsaturation introduces kinks in tails, optimizing packing defects in LNP bilayers—critical for mRNA release [2] [10].

Linker Engineering: C4 Spacer Optimization Strategies

The linker region bridges the ionizable headgroup and hydrophobic tails, influencing lipid pKa, biodegradability, and conformational flexibility. OF-C4-Deg-Lin employs a butyl (C4) spacer instead of shorter C2 variants, based on empirical optimization:

  • Enhanced Binding and Activity: Increasing linker length from C2 to C4 boosted siRNA and mRNA delivery efficacy by ~140% in vitro. The C4 spacer optimizes the distance between the DKP core and tails, improving mRNA encapsulation efficiency and endosomal membrane interaction [2] [6].
  • Thermal Stability Contribution: Biophysical studies (e.g., Langmuir isotherm binding assays) indicate C4 linkers augment hydrophobic interactions with polysaccharide substrates, stabilizing LNP-substrate complexes during cellular uptake [6].
  • Role in Organ Tropism: The C4 linker contributes to OF-C4-Deg-Lin’s unique biodistribution. Unlike benchmark lipids (cKK-E12, MC3) that target the liver, OF-C4-Deg-Lin LNPs accumulate predominantly in the spleen (>85% of protein expression) due to optimized particle surface chemistry and protein corona interactions [2] [3].

Comparative Synthetic Approaches for Degradable Lipid Libraries

OF-C4-Deg-Lin is synthesized via two complementary strategies to enable rapid library diversification:

  • Stepwise Modular Assembly:
  • The DKP core is first functionalized with linoleate esters.
  • A C4-alkyl diamine spacer (e.g., 1,4-diaminobutane) is conjugated via amide coupling.
  • Final purification via reverse-phase HPLC achieves >98% purity (CAD-HPLC) [7] [8].
  • High-Throughput Combinatorial Chemistry:
  • Utilizes Ugi multicomponent reactions (e.g., combining amines, aldehydes, isonitriles, carboxylic acids) to generate diverse degradable lipids in a single step.
  • Advantages include reduced synthetic steps and accelerated screening of structure-function relationships [7].

Table 2: Synthesis Methods for Degradable Ionizable Lipids

MethodKey StepsYieldPurityScalability
Stepwise ModularEsterification → Amidation → Purification60–70%>98%Pilot-scale (kg)
Ugi MulticomponentOne-pot 4-component reaction40–50%85–90%*Microscale screening

* Requves further purification for therapeutic use.

Challenges include optimizing solvent systems (ethanol/DMSO) for microfluidic formulation and ensuring ester bond stability during storage [8] [10]. Scalability remains feasible via continuous-flow microreactors, ensuring reproducible LNP size (70–100 nm) and encapsulation efficiency (>85%) [10].

Properties

Product Name

OF-C4-Deg-lin

IUPAC Name

4-[4-[(2S,5S)-5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C100H176N4O10

Molecular Weight

1594.5 g/mol

InChI

InChI=1S/C100H176N4O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-79-95(105)111-89-73-69-85-103(86-70-74-90-112-96(106)80-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)83-67-65-77-93-99(109)102-94(100(110)101-93)78-66-68-84-104(87-71-75-91-113-97(107)81-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-72-76-92-114-98(108)82-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40,93-94H,5-20,29-32,41-92H2,1-4H3,(H,101,110)(H,102,109)/b25-21-,26-22-,27-23-,28-24-,37-33-,38-34-,39-35-,40-36-/t93-,94-/m0/s1

InChI Key

ZQXDXCNSODVUPG-ACIWIILCSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCCCN(CCCCC1C(=O)NC(C(=O)N1)CCCCN(CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC)CCCCOC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCC[C@@H]1NC(=O)[C@@H](NC1=O)CCCCN(CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.